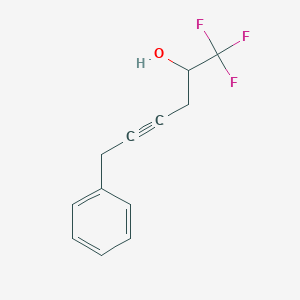

1,1,1-Trifluoro-6-phenylhex-4-yn-2-ol

Description

Properties

IUPAC Name |

1,1,1-trifluoro-6-phenylhex-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHPWSJDDJHGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#CCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 1,1,1-Trifluoro-6-phenylhex-4-yn-2-ol and related compounds:

Electronic and Reactivity Differences

- Acidity: The trifluoro group in this compound lowers the pKa of its hydroxyl group compared to non-fluorinated alcohols (e.g., cyclohexanol, pKa ~16). However, it is less acidic than 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol (), where dual CF₃ groups further stabilize the conjugate base .

- Alkyne Reactivity : The triple bond in the target compound is less electron-deficient than in 4,4-Difluoro-6-triethylsilylhex-5-yn-3-ol (), where adjacent fluorines polarize the alkyne .

- Steric Effects : The triethylsilyl group in ’s compound imposes significant steric hindrance, reducing nucleophilic attack at C3 compared to the phenyl-substituted target compound.

Research Findings and Trends

Recent studies highlight:

- Acidity-Driven Catalysis : The target compound’s enhanced acidity facilitates its use as a catalyst in fluorophilic environments, outperforming less-fluorinated analogs .

- Thermal Stability : The phenyl group in the target compound improves thermal stability (decomposition >200°C) compared to aliphatic analogs like ’s allyl derivative (decomposition ~150°C) .

Preparation Methods

Synthesis via Trifluoromethylation of α,β-Unsaturated Carbonyls

A representative preparation method involves the reaction of (E)-5-phenylpent-2-enal with trifluoromethyltrimethylsilane (TMSCF3) in the presence of tetrabutylammonium fluoride (TBAF) as a fluoride source catalyst.

-

- To a solution of (E)-5-phenylpent-2-enal (1.56 mmol) in pentane (1 mL) at 0 °C under nitrogen, a 1 M solution of TBAF in THF (0.16 mL, 0.156 mmol) is added.

- TMSCF3 (0.3 mL, 2.06 mmol) is then added, and the mixture is allowed to warm to room temperature and stirred for 24 hours.

- After solvent removal under reduced pressure, THF and 4 M aqueous HCl are added, and the mixture is stirred for an additional 24 hours.

- The organic layer is separated, dried over MgSO4, and purified by column chromatography to afford (E)-1,1,1-trifluoro-6-phenylhex-4-yn-2-ol.

-

- The reaction typically affords the target compound in good yield (e.g., ~90%).

- Characterization by ^1H NMR, ^13C NMR, and ^19F NMR confirms the presence of the trifluoromethyl group and the alkyne functionality.

This method is based on the nucleophilic addition of the trifluoromethyl anion generated in situ from TMSCF3 activated by fluoride ions, followed by acidic work-up to yield the trifluoromethylated propargylic alcohol.

Preparation of 1,3-Diynes as Precursors

The synthesis of 1,1,1-trifluoro-6-phenylhex-4-yn-2-ol can also involve the preparation of 1,3-diynes as intermediates.

-

- 4-Bromo-2-methylbut-3-yn-2-ol is reacted with potassium hydroxide in water at 0 °C to generate the corresponding alkoxide.

- This intermediate is then coupled with phenyl-containing substrates under phase transfer catalysis conditions (using potassium carbonate and 18-crown-6 in toluene) at reflux.

- The resulting 1,3-diynes are purified by column chromatography and used as starting materials for further trifluoromethylation and reduction steps.

Catalytic Asymmetric Reduction Using Boron-Oxygen Transborylation

Recent advances have introduced catalytic asymmetric reduction methods that may be applied to related ketones or propargylic ketones to obtain chiral trifluoromethylated alcohols.

-

- The use of enantiopure borane reagents (e.g., Alpine-Borane®) for stoichiometric reduction of ketones.

- Introduction of boron-oxygen transborylation as a catalytic turnover strategy, where the borinic ester intermediate undergoes B-O/B-H exchange with pinacolborane (HBpin).

- This method allows catalytic asymmetric reduction of ketones with high enantioselectivity while regenerating the borane catalyst.

-

- The borinic ester formed after reduction reacts with HBpin to form an alkoxyboronic ester and regenerates the borane catalyst.

- The process maintains stereochemical integrity due to a concerted, stereoretentive transition state.

- This approach overcomes the challenge of high B-O bond dissociation energy by operating under controlled conditions to maintain enantioselectivity.

-

- While this strategy is demonstrated on ketones such as 4-phenyl-3-butyn-2-one, it provides a promising catalytic route for asymmetric synthesis of trifluoromethylated propargylic alcohols like this compound.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1,1-Trifluoro-6-phenylhex-4-yn-2-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via alkynylation of trifluoromethyl ketones followed by phenyl group introduction. Optimization includes using microwave-assisted synthesis to reduce reaction time and solvent-free conditions to minimize waste. Monitoring intermediates with thin-layer chromatography (TLC) and adjusting catalysts (e.g., palladium complexes) can enhance efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming fluorinated groups and stereochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹). For crystalline samples, X-ray diffraction (XRD) provides unambiguous structural confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation (H335 hazard), and wear nitrile gloves and safety goggles (H315/H319 risks). Store in airtight containers away from oxidizers. In case of skin contact, rinse immediately with water and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, revealing nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, making the alkyne susceptible to nucleophilic attack. Solvent effects can be simulated using polarizable continuum models (PCM) .

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects or dynamic processes (e.g., tautomerism). Use variable-temperature NMR to detect conformational changes. Cross-validate with ab initio calculations (e.g., GIAO method for ¹⁹F chemical shifts) and refine models using software like Gaussian or ORCA .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For thermal stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Under acidic/basic conditions, track pH-dependent hydrolysis via time-resolved UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.